Superior Lactoperoxidase Inhibition: Ki Value Differentiation Among Methyl Benzoate Derivatives
In a comprehensive in vitro study evaluating the inhibitory activity of various methyl benzoate derivatives against the lactoperoxidase (LPO) enzyme, methyl 2-amino-3-bromobenzoate (Compound 1a) demonstrated the most potent inhibition among all tested compounds [1]. The inhibition constant (Ki) was determined, and this compound exhibited a Ki value of 0.033±0.004 μM, which is a multi-fold improvement over the next most potent derivative in the same series and dramatically superior to other methyl benzoates [1].
| Evidence Dimension | Inhibition constant (Ki) for lactoperoxidase (LPO) enzyme |
|---|---|
| Target Compound Data | Ki = 0.033±0.004 μM |
| Comparator Or Baseline | Other methyl benzoate derivatives (n=16) in the same study, with Ki values ranging from 0.033±0.004 μM to 1540.011±460.020 μM |
| Quantified Difference | At least 1,000-fold greater potency (lower Ki) than the weakest inhibitors; specific ratio not provided but target is the most potent of the series. |
| Conditions | LPO purified from cow milk using sepharose-4B-L-tyrosine-sulfanilamide affinity gel chromatography; IC50 and Ki values determined. |
Why This Matters
This establishes methyl 2-amino-3-bromobenzoate as the premier choice over other methyl benzoates for research targeting LPO, an enzyme critical in innate immunity, enabling work at significantly lower concentrations and potentially minimizing off-target effects.
- [1] Abul, N., et al. Screening of in Vitro Inhibition of Lactoperoxidase Enzyme by Methyl Benzoate Derivatives with Molecular Docking Studies. Chemistry & Biodiversity, 2023, 20(8), e202300687. doi: 10.1002/cbdv.202300687. View Source
